2-Cyclopentanoyloxazole

Vue d'ensemble

Description

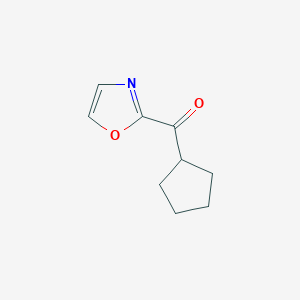

2-Cyclopentanoyloxazole: is a heterocyclic organic compound with the molecular formula C9H11NO2 . It features a five-membered oxazole ring fused with a cyclopentanone moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentanoyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopentanone with an oxazole derivative in the presence of a suitable catalyst. The reaction conditions often include:

Catalysts: Acidic or basic catalysts can be used to facilitate the cyclization process.

Solvents: Common solvents include ethanol, methanol, or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems, such as magnetic nanocatalysts, has been explored to improve the synthesis of oxazole derivatives .

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclopentanoyloxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the oxazole ring .

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the potential of 2-cyclopentanoyloxazole derivatives in cancer therapy. For instance, compounds derived from the oxazole framework have shown promising antitumor activity against various human cancer cell lines. A notable study demonstrated that certain derivatives exhibited significant cytotoxicity with low IC50 values, indicating their effectiveness in inhibiting tumor growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative A | OVXF 899 (Ovarian) | 2.76 |

| This compound derivative B | PXF 1752 (Prostate) | 9.27 |

This table summarizes the antitumor efficacy of selected derivatives, showcasing their potential as lead compounds in cancer treatment.

Neuroprotective Effects

Another area of research involves the neuroprotective properties of this compound derivatives. Recent investigations suggest that these compounds may inhibit specific enzymes linked to neurodegenerative diseases, such as Sirtuin-2 (Sirt2), which is implicated in various neurodegenerative disorders . The ability to modulate enzyme activity positions these compounds as potential therapeutic agents for conditions like Alzheimer's disease.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its derivatives typically involves multi-step organic reactions, including cyclization processes that integrate cyclopentanoyl groups into the oxazole framework. Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds.

Key Findings in SAR Studies

- Modifications at the nitrogen or oxygen positions significantly influence biological activity.

- Substituents on the cyclopentane ring can enhance solubility and bioavailability.

- Specific functional groups have been identified that improve selectivity towards cancer cell lines while minimizing toxicity to normal cells .

Case Studies and Experimental Evidence

Several case studies illustrate the practical applications of this compound in drug discovery:

-

Case Study 1: Anticancer Activity Evaluation

In vitro studies conducted on various cancer cell lines revealed that certain derivatives of this compound induced apoptosis at concentrations lower than standard chemotherapeutics like doxorubicin. This suggests a potential for developing more effective treatment options with fewer side effects. -

Case Study 2: Neuroprotective Mechanism Exploration

Research focused on the inhibition of Sirt2 by specific derivatives indicated a pathway for neuroprotection. Compounds that effectively inhibited Sirt2 showed promise in reducing neuroinflammation in cellular models, which is a hallmark of neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 2-Cyclopentanoyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-4-isoxazolecarboxylic acid

- 2-Phenyl-4-isoxazolecarboxylic acid

- 2-(4-Methylphenyl)-4-isoxazolecarboxylic acid

Uniqueness

2-Cyclopentanoyloxazole is unique due to its fused cyclopentanone and oxazole structure, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Activité Biologique

2-Cyclopentanoyloxazole is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered aromatic ring containing nitrogen and oxygen atoms, making it part of a broader class of heterocyclic compounds. Its unique structure is believed to contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

- Anti-inflammatory Effects : Studies suggest that this compound may act as an anti-inflammatory agent by modulating specific biological pathways and interacting with receptors involved in inflammation .

- Neurological Applications : Some derivatives of oxazole compounds have shown potential as GABA-B receptor modulators, indicating possible applications in treating neurological disorders .

- Anticancer Properties : Certain oxazole derivatives have been investigated for their ability to inhibit key enzymes involved in cancer progression, such as CDKs (cyclin-dependent kinases) and VEGFR2 (vascular endothelial growth factor receptor 2) .

The mechanism of action for this compound involves its interaction with various molecular targets. This includes binding to enzymes and receptors, leading to alterations in their activity and subsequent biological effects. The specific molecular pathways influenced by this compound are still under investigation but are crucial for understanding its pharmacological profile .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory diseases |

| Neurological effects | GABA-B receptor modulation | Treatment of anxiety and neurological disorders |

| Anticancer | Inhibition of CDK and VEGFR2 activity | Cancer therapy |

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Anti-inflammatory Study : A study investigating the anti-inflammatory properties demonstrated that this compound significantly reduced inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory conditions .

- Neurological Research : In vitro assays showed that derivatives of this compound modulated GABA-B receptor activity, leading to anxiolytic effects in preclinical models . This opens avenues for developing treatments for anxiety disorders.

- Cancer Inhibition : Research highlighted the compound's ability to inhibit CDK activity, which is crucial for cell cycle regulation. This inhibition could potentially slow down tumor growth, making it a candidate for further exploration in cancer therapies .

Propriétés

IUPAC Name |

cyclopentyl(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8(7-3-1-2-4-7)9-10-5-6-12-9/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULLTOZALWAOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642046 | |

| Record name | Cyclopentyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-86-6 | |

| Record name | Cyclopentyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.